2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorinated aniline group, a piperazine ring, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluoroaniline Intermediate: The synthesis begins with the preparation of 4-fluoroaniline, which is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative.
Piperazine Ring Formation: The oxalyl derivative is then reacted with piperazine to form the piperazine ring structure.
Methoxyphenyl Acetamide Formation: Finally, the piperazine intermediate is reacted with 4-methoxyphenyl acetamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl groups.
Substitution: The fluorine atom in the aniline group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The fluorinated aniline group can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(3-CHLORO-4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]PIPERAZINO}-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the piperazine ring and methoxyphenyl group contribute to its overall pharmacological profile.
Properties
Molecular Formula |
C21H25FN4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[4-[2-(4-fluoroanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25FN4O3/c1-29-19-8-6-18(7-9-19)24-21(28)15-26-12-10-25(11-13-26)14-20(27)23-17-4-2-16(22)3-5-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
DWDYBUDDQAGEMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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